molecular formula C11H10Cl2O4S B12852470 Cyclobutyl 2-chloro-5-(chlorosulfonyl)benzoate

Cyclobutyl 2-chloro-5-(chlorosulfonyl)benzoate

Cat. No.: B12852470
M. Wt: 309.2 g/mol
InChI Key: AMVSNFQLSOIBNY-UHFFFAOYSA-N
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Description

Cyclobutyl 2-chloro-5-(chlorosulfonyl)benzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a cyclobutyl group attached to the benzoate moiety, along with chloro and chlorosulfonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl 2-chloro-5-(chlorosulfonyl)benzoate typically involves the reaction of 2-chloro-5-(chlorosulfonyl)benzoic acid with cyclobutanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme can be represented as follows:

[ \text{2-chloro-5-(chlorosulfonyl)benzoic acid} + \text{cyclobutanol} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 2-chloro-5-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other nucleophiles.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group.

    Oxidation Reactions: The cyclobutyl group can undergo oxidation to form cyclobutanone derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of sulfonyl derivatives.

    Oxidation: Formation of cyclobutanone derivatives.

Scientific Research Applications

Cyclobutyl 2-chloro-5-(chlorosulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutyl 2-chloro-5-(chlorosulfonyl)benzoate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
  • Chlorosulfonyl isocyanate

Uniqueness

Cyclobutyl 2-chloro-5-(chlorosulfonyl)benzoate is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H10Cl2O4S

Molecular Weight

309.2 g/mol

IUPAC Name

cyclobutyl 2-chloro-5-chlorosulfonylbenzoate

InChI

InChI=1S/C11H10Cl2O4S/c12-10-5-4-8(18(13,15)16)6-9(10)11(14)17-7-2-1-3-7/h4-7H,1-3H2

InChI Key

AMVSNFQLSOIBNY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)Cl

Origin of Product

United States

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